3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
“3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” typically involves multiple steps, including:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Methoxylation: Addition of methoxy groups (-OCH3) to specific positions on the benzene ring.
Sulfonation: Introduction of the sulfonamide group (-SO2NH2) to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: for controlled addition of reagents.
Catalysts: to enhance reaction rates.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Halogen atoms (chlorine) on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation products: Could include quinones or other oxidized derivatives.
Reduction products: Could include amines or alcohols.
Substitution products: Could include derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Potential use as an antimicrobial agent due to the sulfonamide group.
Enzyme inhibitors: May act as an inhibitor for certain enzymes.
Medicine
Drug development: Potential use in the development of new pharmaceuticals.
Industry
Material science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” would depend on its specific application. For example:
Antimicrobial action: The sulfonamide group may inhibit bacterial enzymes involved in folic acid synthesis.
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Chloramphenicol: An antibiotic with a similar aromatic structure but different functional groups.
Uniqueness
- The presence of multiple chlorine and methoxy groups in “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” may confer unique chemical reactivity and biological activity compared to simpler sulfonamides.
Properties
IUPAC Name |
3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-11-5-3-8(15)7-10(11)18-23(19,20)12-6-4-9(16)13(17)14(12)22-2/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGNQHIWVYJGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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